molecular formula C10H14N2O2 B065071 6-Amino-3-(dimethylamino)-2-methylbenzoic acid CAS No. 185689-55-8

6-Amino-3-(dimethylamino)-2-methylbenzoic acid

Cat. No. B065071
Key on ui cas rn: 185689-55-8
M. Wt: 194.23 g/mol
InChI Key: ILELUCGSPKIAGH-UHFFFAOYSA-N
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Patent
US06380189B1

Procedure details

The product of Step A (1.20 g, 5.5 mmol) was suspended in 16.5 mL of 1N NaOH and stirred at room temperature for 1 hour. The pH was adjusted to 4 with 3N HCl and concentrated to near dryness under reduced pressure. The wet residue was suspended in EtOAc and treated with sodium acetate (1.30 g, 18 mmol). The EtOAc layer was dried (Na2SO4), filtered and evaporated under reduced pressure affording 641 mg (61%) of product. 1H-NMR (300 MHz, d6-DMSO) δ 2.18 (s, 3H), 2.46 (s, 6H), 6.35 (d. J=8 Hz, 1H), 6.67 (d. 8 Hz, 1H).
Name
product
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Name
Quantity
16.5 mL
Type
solvent
Reaction Step Four
Yield
61%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]2[C:8](=[O:13])[O:9]C(=O)[NH:11][C:6]=2[CH:5]=[CH:4][C:3]=1[N:14]([CH3:16])[CH3:15].Cl.C([O-])(=O)C.[Na+]>[OH-].[Na+]>[NH2:11][C:6]1[C:7]([C:8]([OH:13])=[O:9])=[C:2]([CH3:1])[C:3]([N:14]([CH3:15])[CH3:16])=[CH:4][CH:5]=1 |f:2.3,4.5|

Inputs

Step One
Name
product
Quantity
1.2 g
Type
reactant
Smiles
CC1=C(C=CC2=C1C(OC(N2)=O)=O)N(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1.3 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
16.5 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The EtOAc layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=CC=C(C(=C1C(=O)O)C)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 641 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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